3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester
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Overview
Description
3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluoro group at the 3-position and a trifluoromethyl group at the 3’-position on the biphenyl ring, along with a carboxylic acid methyl ester group at the 4-position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Mechanism of Action
The mechanism by which 3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The trifluoromethyl group, in particular, can increase the lipophilicity of the compound, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzoic acid: This compound shares similar functional groups but lacks the biphenyl structure.
4-(Trifluoromethyl)benzoic acid: Similar in structure but without the fluoro group and biphenyl moiety.
3,3’-Bis(trifluoromethyl)biphenyl: Contains two trifluoromethyl groups but lacks the carboxylic acid methyl ester group.
Uniqueness
3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is unique due to the combination of its functional groups and biphenyl structure. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-fluoro-4-[3-(trifluoromethyl)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-21-14(20)12-6-5-10(8-13(12)16)9-3-2-4-11(7-9)15(17,18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBDRYXIHZPCOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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